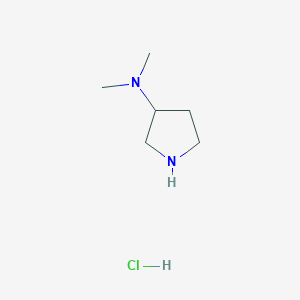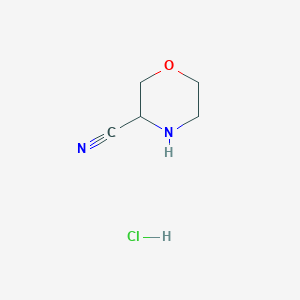![molecular formula C7H11N3O B11921052 (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11921052.png)
(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 1-ethyl-3-methylpyrazole with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or platinum can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 25-30°C.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted pyrazole derivatives.
科学的研究の応用
(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The hydroxylamine group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function.
類似化合物との比較
Similar Compounds
1-ethyl-3-methylpyrazole: A precursor in the synthesis of (NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine.
N-methylhydroxylamine: Another hydroxylamine derivative with similar reactivity.
Pyrazole: The parent compound of the pyrazole family, known for its wide range of applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the pyrazole ring and the hydroxylamine group allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(NZ)-N-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-7(4-8-11)6(2)9-10/h4-5,11H,3H2,1-2H3/b8-4- |
InChIキー |
HVJYOIRAMKJIPW-YWEYNIOJSA-N |
異性体SMILES |
CCN1C=C(C(=N1)C)/C=N\O |
正規SMILES |
CCN1C=C(C(=N1)C)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



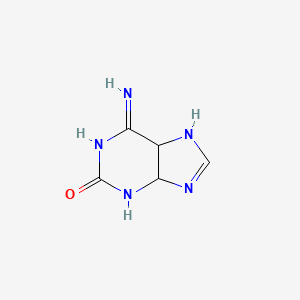
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)




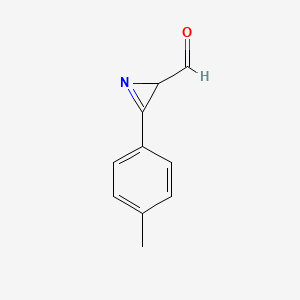

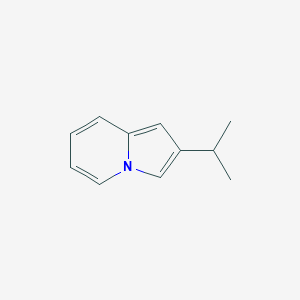
![2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one](/img/structure/B11921035.png)
